3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including gem-difluoroolefination of aldehydes and ketones using Difluoromethyl 2-pyridyl sulfone (2-PySO~2~CF~2~H) as a reagent . This reagent plays a crucial role in the formation of gem-difluoro olefins under basic conditions. Additionally, it serves as an intermediate for constructing 1,1-difluorinated alkyl chains, which find applications in heterocycle alkylation.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Bioactivity of Analogous Compounds :
- Tucker, Crook, and Chesterson (1988) synthesized a series of compounds related to the query molecule, finding that certain derivatives exhibited antiandrogen activity, which could be relevant for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Polymer and Material Science Applications :
- Sakaguchi et al. (2013) investigated the sulfonation reaction of fluorine-containing poly(arylene ether nitrile)s, demonstrating applications in membrane properties and fuel cells (Sakaguchi et al., 2013).
- Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications, highlighting the importance of molecular structure in determining conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).
Electrochemical Applications :
- Naudin et al. (2002) studied the electrochemical polymerization of a related compound, providing insights into the doping processes and applications in electroactive materials (Naudin et al., 2002).
Synthesis of Fluorinated Compounds :
- Chen and Wu (1989) developed a method for preparing alkyl and aryl difluoromethyl ethers, showing the versatility of using fluorosulfonyldifluoroacetic acid as a difluorocarbene precursor, which could be relevant for the synthesis of related fluorinated compounds (Chen & Wu, 1989).
Chemical and Molecular Structure Studies :
- Haas et al. (1996) synthesized and reported the crystal and molecular structures of acyclic sulfur−nitrogen compounds, providing insight into electron delocalization and bond characteristics in similar sulfur and nitrogen-based compounds (Haas et al., 1996).
Pharmaceutical Chemistry :
- Gul et al. (2016) synthesized a series of benzenesulfonamides with potential as carbonic anhydrase inhibitors, indicating the therapeutic potential of related sulfonamide derivatives (Gul et al., 2016).
Organic Synthesis Techniques :
- Colquhoun, Lewis, and Williams (2001) described a method for synthesizing dixanthones and poly(dixanthone)s, showcasing techniques that might be applicable to the synthesis of similar aromatic nitrile compounds (Colquhoun, Lewis, & Williams, 2001).
Safety And Hazards
properties
IUPAC Name |
3-[[(1S)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSGDMIHGLCNC-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2[C@@H](C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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